molecular formula C13H17ClN2O3S B2905449 2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride CAS No. 678185-67-6

2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B2905449
CAS No.: 678185-67-6
M. Wt: 316.8
InChI Key: XSMYLQKIJNFFKC-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H17ClN2O3S. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with piperidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide or sulfonate derivatives. These reactions can modify the activity of proteins or other biological molecules, making the compound useful in various biochemical assays and studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride
  • 2-Methyl-4-[(morpholine-1-carbonyl)amino]benzenesulfonyl chloride
  • 2-Methyl-4-[(pyrrolidine-1-carbonyl)amino]benzenesulfonyl chloride

Uniqueness

2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its piperidine-1-carbonyl group provides a unique steric and electronic environment, making it particularly useful in proteomics research and other specialized applications .

Properties

IUPAC Name

2-methyl-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-9-11(5-6-12(10)20(14,18)19)15-13(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMYLQKIJNFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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